Product packaging for 6-Bromogramine(Cat. No.:CAS No. 59609-63-1)

6-Bromogramine

Cat. No.: B2891640
CAS No.: 59609-63-1
M. Wt: 253.143
InChI Key: CKUNQRCQLWHINE-UHFFFAOYSA-N
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Description

Contextualization within Marine Natural Products Chemistry

Marine organisms, particularly sponges, are recognized as a prolific source of structurally diverse and biologically active secondary metabolites researchgate.netnih.gov. 6-Bromogramine has been identified as a natural product isolated from marine invertebrates. Specifically, it has been reported to be isolated from the marine hydroid Abietinaria abietina dvo.rucyberleninka.ruresearchgate.net. This isolation places this compound within the realm of marine alkaloids, a class of compounds known for their unique chemical structures and diverse pharmacological properties mdpi.commdpi.com. The presence of bromine atoms in its structure is also characteristic of many metabolites found in marine organisms, particularly sponges of the genus Aplysina, where bromination is a common biochemical process nih.govmdpi.comnih.gov.

Marine OrganismYear of IsolationNotes
Abietinaria abietinaNot specifiedIsolated along with bis-6-bromogramine; activates NF-κB transcription

Significance of Indole (B1671886) Alkaloids in Synthetic and Medicinal Chemistry

The indole nucleus is a fundamental heterocyclic scaffold that is widely distributed in nature and is considered a "privileged structure" in medicinal chemistry mdpi.combohrium.combohrium.comnih.gov. Indole alkaloids, as a class, exhibit a broad spectrum of biological activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial effects, making them valuable targets for drug discovery and development mdpi.commdpi.combohrium.combohrium.comajchem-b.commdpi.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrN2 B2891640 6-Bromogramine CAS No. 59609-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-bromo-1H-indol-3-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-14(2)7-8-6-13-11-5-9(12)3-4-10(8)11/h3-6,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUNQRCQLWHINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence and Isolation from Biological Sources

Discovery and Isolation from Marine Organisms

The identification of 6-bromogramine stems from investigations into the secondary metabolites of marine invertebrates. These organisms, often sessile and exposed to a complex environment, produce a diverse array of compounds that can serve various ecological roles, including defense and chemical signaling.

Specific Marine Invertebrate Sources

This compound has been specifically isolated from the marine hydroid Abietinaria abietina. Studies have reported the isolation of this compound, along with its dimer bis-6-bromogramine, from this species. The initial identification and structural elucidation were achieved through advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) researchgate.netdvo.rusmolecule.comnih.govresearcher.lifenih.govresearchgate.net.

Abietinaria abietina is a species of hydroid, a type of marine invertebrate belonging to the phylum Cnidaria. The discovery of this compound in this organism highlights the potential of marine hydroids as a source of novel chemical entities researchgate.netdvo.rusmolecule.comnih.govresearcher.lifenih.govresearchgate.net.

Co-occurrence with Related Indole (B1671886) Alkaloids

A significant finding in the study of this compound is its co-occurrence with structurally related indole alkaloids. Most notably, it has been found alongside bis-6-bromogramine, a dimeric compound formed by the linkage of two this compound units researchgate.netdvo.rusmolecule.comnih.govresearcher.lifenih.govresearchgate.netmdpi.com. The presence of these related compounds in the same biological source suggests potential biosynthetic pathways or shared ecological functions within the organism.

The isolation of both this compound and bis-6-bromogramine from Abietinaria abietina indicates that these compounds may be produced concurrently by the hydroid or by associated microorganisms.

Table 1: Co-occurring Indole Alkaloids in Abietinaria abietina

Compound NameChemical ClassSource OrganismNotes
This compoundIndole AlkaloidAbietinaria abietinaIsolated alongside bis-6-bromogramine. Activates NF-κB-dependent transcription.
Bis-6-bromogramineDimeric Indole AlkaloidAbietinaria abietinaDimer of this compound. Activates NF-κB-dependent transcription.

Biological Activity of Isolated Compounds

The isolated compounds, this compound and bis-6-bromogramine, have been investigated for their biological activities. Research indicates that both compounds activate NF-κB-dependent transcriptional activity in JB6 Cl 41 NF-κB cells at a concentration of 1.6 µM researchgate.netnih.govresearcher.lifenih.govresearchgate.netmdpi.com. The NF-κB pathway is a critical signaling pathway involved in various cellular processes, including inflammation, immunity, and cell survival.

Methodologies for Isolation from Biological Matrices

The isolation of this compound from marine biological matrices, such as the hydroid Abietinaria abietina, typically involves a multi-step process utilizing various chromatographic and spectroscopic techniques. While specific detailed methodologies for this compound isolation are not extensively detailed in the provided snippets, general approaches for isolating indole alkaloids from marine organisms include:

Extraction: Initial extraction of the biomass (e.g., hydroid tissue) is usually performed using organic solvents such as methanol, ethanol, or dichloromethane. This process aims to solubilize the secondary metabolites from the biological material mdpi.com.

Fractionation: The crude extract is then subjected to various fractionation techniques, often starting with liquid-liquid partitioning between immiscible solvents to separate compounds based on their polarity.

Chromatography: Further purification is achieved through a series of chromatographic methods. These commonly include:

Column Chromatography: Using stationary phases like silica (B1680970) gel or reversed-phase silica, eluted with solvent gradients to separate compounds.

High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is often employed for final purification and to obtain pure compounds mdpi.com.

Structure Elucidation: Once isolated, the structure of this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR experiments) and Mass Spectrometry (MS) researchgate.netnih.govresearchgate.net. These techniques provide detailed information about the molecular weight, elemental composition, and structural connectivity of the compound.

The successful isolation and characterization of this compound and its related compounds rely on these established natural product chemistry methodologies.

Synthetic Methodologies and Strategies

Total Synthesis Approaches for 6-Bromogramine

The total synthesis of this compound involves constructing the molecule from simpler precursors, often building upon known indole (B1671886) chemistry.

General challenges in the bromination of indoles include the high reactivity of the indole nucleus, particularly the pyrrole (B145914) ring, which can lead to multiple brominations or reactions at undesired positions core.ac.uk. For instance, direct bromination of indole with molecular bromine often results in dibromination products. Strategies to overcome these issues in indole chemistry include the use of milder brominating agents, controlled reaction conditions, or the temporary protection of reactive sites core.ac.uk.

While specific novel synthetic routes for this compound are not extensively detailed, advances in indole functionalization offer potential avenues. Electrochemical methods, for example, have emerged as a sustainable approach for C-H bond bromination, achieving high yields and regioselectivity for certain indole derivatives, such as 3-bromoindole mdpi.com. These methods often obviate the need for transition metal catalysts and exogenous chemical oxidants mdpi.com.

Furthermore, strategies involving the introduction of directing or electron-withdrawing groups on the indole scaffold can guide electrophilic substitution to specific positions, thereby enhancing regioselectivity researchgate.net. Such approaches, while not always directly applied to this compound synthesis in the literature, represent general advancements in achieving controlled functionalization of indole systems.

Stereoselective and Regioselective Synthesis Considerations

Controlling the precise position of substituents on the indole ring is paramount in the synthesis of specific indole derivatives.

Achieving regioselective bromination at the C6 position of the indole ring is a critical aspect of this compound synthesis. The indole nucleus possesses multiple reactive sites, and directing electrophilic attack specifically to C6 requires careful strategy.

One approach to achieve regioselective bromination at the C6 position of indole derivatives involves the introduction of electron-withdrawing substituents at the N1 and C8 positions of the indole ring. For example, in the synthesis of methyl 6-bromoindolyl-3-acetate, methyl indolyl-3-acetate was first functionalized with electron-withdrawing groups at N1 and C8. This intermediate was then subjected to bromination using bromine in carbon tetrachloride, yielding the C6-brominated product with high regioselectivity researchgate.net. Subsequent deprotection steps then afforded the desired compound researchgate.net.

Other methods for regioselective bromination of indole derivatives have been reported, including the dibromination of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid to yield methyl 5,6-dibromoindole-3-carboxylate regioselectively rsc.org. Electrochemical methods have also demonstrated regioselective bromination, albeit typically at the C3 position of the indole ring mdpi.com. The distinction between C5 and C6 substitution can be a challenge in indole chemistry, underscoring the importance of regioselective synthetic design mdpi.com.

While many complex indole alkaloids and derivatives benefit from stereoselective synthesis to control chiral centers organic-chemistry.orgrsc.orgfigshare.comresearchgate.netrsc.org, this compound itself, as a derivative of gramine (B1672134), is an achiral molecule. Therefore, stereoselectivity is not a primary concern for the synthesis of this compound itself. However, stereoselective transformations are frequently employed in the synthesis of more complex molecules derived from or related to indole structures, often involving chiral precursors or catalysts to establish specific stereochemical configurations organic-chemistry.orgresearchgate.netrsc.orgnih.gov.

Catalyst Systems in this compound Synthesis

A variety of catalyst systems are employed in the synthesis and functionalization of indoles, which are applicable to strategies for preparing this compound.

Transition Metal Catalysts: Palladium (Pd), rhodium (Rh), copper (Cu), iron (Fe), ruthenium (Ru), and tungsten (W) catalysts are frequently utilized in various indole transformations, including C-H activation, coupling reactions, and cyclizations organic-chemistry.orgresearchgate.netrsc.orgresearchgate.netresearchgate.net. Palladium catalysts, for instance, are common in cross-coupling reactions used to functionalize halogenated indoles rsc.org.

Lewis Acids and Bases: Lewis acids and bases, such as amides and amidines, can act as catalysts to influence the selectivity and rate of reactions in indole chemistry bridgew.edu.

Electrocatalysis: Electrochemical methods, utilizing electrodes like graphite (B72142) rods, can facilitate C-H bond functionalization without the need for traditional chemical catalysts, offering a greener alternative for bromination mdpi.com.

Brominating Reagents: While not catalysts, reagents such as N-bromosuccinimide (NBS) are commonly used as sources of electrophilic bromine in the regioselective bromination of indole derivatives mdpi.comrsc.org.

Transition Metal-Catalyzed Approaches

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling a wide array of transformations, including C-H functionalization, cross-coupling reactions, and cyclizations. These methods are particularly valuable for the regioselective modification of complex heterocyclic systems like indoles.

General Principles and Potential Applications: Transition metals such as palladium (Pd), copper (Cu), rhodium (Rh), and ruthenium (Ru) are commonly employed catalysts for functionalizing indole scaffolds. For the synthesis of this compound, transition metal catalysis could be instrumental in several ways:

Synthesis of 6-Bromoindole (B116670) Precursors: A key intermediate for this compound is likely 6-bromoindole. Transition metal-catalyzed C-H bromination of indole at the C6 position represents a potential route. Palladium or copper catalysts, for instance, are known to mediate regioselective C-H halogenation of (hetero)aromatic compounds, offering an alternative to traditional electrophilic aromatic substitution methods which might yield mixtures of isomers. Alternatively, transition metal-catalyzed cross-coupling reactions could be used to construct the 6-bromoindole core from simpler precursors.

Direct Functionalization of Gramine: Another strategy could involve the direct functionalization of gramine itself. Transition metal-catalyzed C-H activation followed by bromination at the C6 position could provide a convergent route. While gramine's C3 position is highly reactive towards electrophiles, achieving selective functionalization at the C6 position often requires directed or metal-mediated approaches.

Side-Chain Installation: While the dimethylaminomethyl side chain of gramine is typically installed via the Mannich reaction, transition metal catalysis can also be employed in related C-C bond formations or functional group interconversions that might be part of an alternative synthetic pathway.

Research Findings & Data Tables: Specific research findings detailing the synthesis of this compound using transition metal-catalyzed methods, including reaction conditions, catalysts, and yields, were not found in the provided search results. Consequently, a data table summarizing such specific research findings for this compound synthesis via this approach cannot be generated from the available information.

Organocatalytic Methods

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and versatile tool in organic synthesis. These catalysts, often chiral, can promote a wide range of reactions with high efficiency and stereoselectivity, offering advantages such as reduced toxicity and milder reaction conditions compared to some metal-catalyzed processes.

General Principles and Potential Applications: Organocatalysts, including amine catalysts (e.g., proline derivatives) and N-heterocyclic carbenes (NHCs), are known to activate various functional groups and facilitate complex transformations. Their application to indole chemistry and the synthesis of gramine derivatives can be considered:

Mannich Reaction Catalysis: The characteristic dimethylaminomethyl side chain of gramine is typically introduced via a Mannich reaction between indole, formaldehyde, and dimethylamine. While this reaction often proceeds without catalysis or with simple acid/base promoters, organocatalysts, particularly chiral secondary amines like proline, are well-established for promoting asymmetric Mannich reactions. If stereocontrol were a goal in synthesizing a gramine analog, or if specific reaction conditions were required for the indole substrate, organocatalytic Mannich reactions could be explored.

Indole Ring Construction: Organocatalysts can also be employed in various cyclization strategies for the synthesis of the indole core. These methods might allow for the incorporation of a bromine atom at the C6 position during or after the indole ring formation, potentially leading to a 6-bromoindole precursor.

Functionalization Reactions: Certain organocatalytic systems can mediate functionalization reactions on indole rings. However, direct organocatalytic C-H bromination at specific positions of indoles is less common than metal-catalyzed methods.

Research Findings & Data Tables: Specific research findings detailing the synthesis of this compound using organocatalytic methods were not identified within the provided search results. Therefore, a data table summarizing specific organocatalysts, reaction conditions, and yields for the synthesis of this compound via these catalytic strategies cannot be generated from the available information.

Chemical Reactivity and Derivatization

Functionalization Strategies of 6-Bromogramine

Introduction of Diverse Functional Groups

The indole (B1671886) core of this compound, while already substituted at the 6-position with bromine, can potentially undergo further functionalization. The bromine atom itself serves as a valuable handle for introducing a wide array of functional groups through established synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety in this compound is amenable to various palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids can introduce aryl or heteroaryl substituents, while Sonogashira coupling with terminal alkynes can incorporate alkynyl groups. Buchwald-Hartwig amination allows for the introduction of amine functionalities. These reactions are fundamental for expanding the structural diversity of molecules derived from this compound. libretexts.orgsavemyexams.com

Electrophilic Aromatic Substitution (EAS): While the indole ring is already substituted, under specific conditions, further electrophilic aromatic substitution might occur, though regioselectivity would be influenced by the existing substituents. However, the primary site for introducing diverse functional groups is likely the bromine atom or the amine nitrogen. savemyexams.commasterorganicchemistry.combyjus.comyoutube.com

Modifications at the Amine Nitrogen

The tertiary amine nitrogen in this compound is a nucleophilic center and readily undergoes reactions typical of amines, such as alkylation and acylation. These modifications are crucial for altering the compound's physical properties, solubility, and biological activity.

N-Alkylation: The tertiary amine can be further alkylated using alkyl halides (e.g., methyl iodide, ethyl bromide) or alkyl sulfonates in the presence of a base. This process typically occurs via an SN2 mechanism, leading to the formation of quaternary ammonium (B1175870) salts. The ease of derivatization for amines generally follows a primary > secondary > tertiary amine order, with steric hindrance playing a role. rsc.orgbeilstein-journals.orgnih.govsigmaaldrich.comisuct.rursc.org

N-Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (like triethylamine (B128534) or pyridine) leads to the formation of N-acyl derivatives (amides). This reaction is generally straightforward and efficient. rsc.orgnih.govsigmaaldrich.comisuct.ruresearchgate.net

Table 1: Common Modifications at the Amine Nitrogen of this compound

Reaction TypeTypical ReagentsReaction ConditionsResulting Functional Group
N-AlkylationAlkyl halides (R-X), Alkyl sulfonates (R-OSO₂R')Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), HeatQuaternary ammonium salt (N⁺-R)
N-AcylationAcyl halides (R-COCl), Acid anhydrides ((RCO)₂O)Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF)N-Acyl derivative (amide)

Cyclization and Ring-Forming Reactions Involving this compound Derivatives

The structural features of this compound and its potential derivatives make them suitable precursors for the synthesis of various heterocyclic systems, particularly through intramolecular cyclization strategies. The bromine atom can be a key element in directing or participating in these cyclization processes.

Formation of Novel Heterocyclic Systems

Indole derivatives, in general, are versatile building blocks for constructing complex heterocyclic scaffolds. The presence of the bromine atom at the 6-position of the indole ring in this compound offers a site for further functionalization that can then participate in ring-forming reactions.

Palladium-Catalyzed Cyclizations: Transition metal catalysis, particularly palladium, is widely employed for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse heterocyclic systems. For example, intramolecular cyclization of haloalkenes or haloalkynes can lead to the formation of medium-sized heterocycles. mdpi.com While direct examples involving this compound are not explicitly detailed, its structure suggests potential for similar transformations if appropriately functionalized derivatives are prepared.

Synthesis of Fused Heterocycles: Indole derivatives are known precursors for fused heterocyclic systems. Reactions involving the indole nitrogen or carbon atoms, coupled with suitable functional groups introduced via the bromine atom or elsewhere on the molecule, can lead to the formation of complex polycyclic structures. youtube.comarsdcollege.ac.insydney.edu.aumaricopa.eduresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net

Intramolecular Cyclizations

Intramolecular cyclization reactions are powerful tools for constructing cyclic molecules efficiently. The inherent proximity of reactive sites within a single molecule often leads to higher reaction rates and better selectivity compared to intermolecular reactions. wikipedia.orgfrontiersin.org

Metal-Catalyzed Intramolecular Cyclizations: Transition metal catalysts, such as palladium, gold, and silver, are frequently used to promote intramolecular cyclizations. These reactions can involve the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, palladium-catalyzed cyclization of bromoallenes or related precursors has been utilized for the synthesis of medium-sized heterocycles like diazocines. mdpi.comresearchgate.net The bromine atom in this compound could potentially be involved in such palladium-catalyzed cross-coupling cyclizations if appropriately positioned relative to a nucleophilic or unsaturated moiety.

Reductive Cyclization: Reductive cyclization strategies have been employed for the synthesis of various heterocyclic compounds, including those with indole cores. For example, the reductive cyclization of oxindoles has been used to access hexahydropyrrolo[2,3-b]indole systems, which are structurally related to many biologically active alkaloids. researchgate.netresearchgate.net

Cyclization via Electrophilic Attack: Acid-catalyzed intramolecular cyclization reactions, such as those involving urea (B33335) derivatives, can lead to the formation of heterocyclic rings like imidazolidin-2-ones. mdpi.com

Table 2: General Cyclization Strategies Applicable to this compound Derivatives

Reaction Type/StrategyKey Reagents/CatalystsPotential Substrate FeatureResulting Heterocyclic System (Examples)Relevant Research Areas
Pd-Catalyzed CyclizationPd catalysts, LigandsAryl halide, Alkyne, AmineMedium-sized N-heterocycles, Fused systems mdpi.comresearchgate.net
Reductive CyclizationH₂, Pd/C; LiAlH₄Oxindoles, Halo-aminesHexahydropyrrolo[2,3-b]indoles, Lactams researchgate.netresearchgate.net
Acid-Catalyzed CyclizationLewis acids, Brønsted acids (e.g., TFA)Urea derivatives, EnaminesImidazolidin-2-ones, Pyridines savemyexams.commdpi.com

Compound Name Table

this compound

Gramine (B1672134)

Indole

Pyrrolo[2,3-b]indole

Role As a Synthetic Precursor and Intermediate

Precursor in Complex Indole (B1671886) Alkaloid Synthesis

The indole alkaloid family encompasses a vast array of naturally occurring compounds with diverse and potent biological activities. 6-Bromogramine and related brominated indole structures serve as key intermediates in accessing these complex molecular architectures.

Synthesis of Tryptophan Derivativesthis compound and its derivatives are instrumental in the synthesis of a variety of substituted tryptophan analogs, which are vital components in peptide synthesis, natural product construction, and pharmaceutical development. The synthesis of 6-bromo-L-tryptophan (6-bromoTrp) can be achieved through methods such as the olefination of aldehydes with phosphonates, followed by enantioselective hydrogenation utilizing chiral catalystschim.it. These brominated tryptophan derivatives, including 6-bromo-D-tryptophan, have been successfully employed in the total synthesis of complex natural products, such as hexaacetylcelenamide Achim.it, and have also served as precursors for compounds like chloropeptin and kistamycin Aresearchgate.net. Alternative strategies for obtaining enantiopure bromotryptophans, including 6-bromo-D-tryptophan, involve the regioselective alkylation of bromoindoles with cyclic sulfamidates derived from D-serinedoi.org. Furthermore, enzymatic resolution techniques, such as the use of D-aminoacylase on N-acetyl-6-bromotryptophan, provide efficient access to enantiomerically pure 6-bromo-L-tryptophanresearchgate.net. These synthetic approaches underscore the versatility of brominated indole precursors in constructing diverse tryptophan scaffolds with precise stereochemical control.

Table 1: Synthesis of Bromotryptophan Derivatives

Precursor/Starting Material Reaction Type / Intermediate Product(s) Synthesized Key Role of Bromine Substitution Citations
Gramine (B1672134) / this compound Olefination, Hydrogenation 6-Bromo-L-tryptophan Enables specific functionalization/stereochemistry chim.it
6-Bromoindole (B116670) Indole Alkylation 6-Bromo-D-tryptophan Site-selective functionalization doi.org
N-Acetyl-6-bromotryptophan Enzymatic Resolution 6-Bromo-L-tryptophan Access to enantiopure form researchgate.net
6-Bromotryptophan Further Derivatization Hexaacetylcelenamide A Structural component chim.it

Intermediate in Pharmaceutical and Agro-chemical Syntheses

Beyond its role in natural product synthesis, this compound functions as a crucial intermediate in the development of various pharmaceutical and agro-chemical compounds.

Synthesis of Compounds with Specific PharmacophoresThe molecular architecture of this compound, featuring an electron-rich indole nucleus and a strategically placed bromine atom, renders it an excellent starting material for constructing molecules with targeted pharmacophores. Pharmacophore modeling is a critical process in drug design, aiming to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activitymdpi.com. This compound itself has been synthesized and its structure investigated in the context of exploring potential pharmacophoressmolecule.com. The bromine atom acts as a versatile handle for various synthetic transformations, including cross-coupling reactions (e.g., Suzuki, Sonogashira couplings) and nucleophilic aromatic substitutions. These reactions allow for the introduction of diverse chemical functionalities, which can significantly modulate a molecule's interaction with biological targets. This synthetic flexibility makes this compound a valuable intermediate for generating libraries of compounds with varied pharmacophores, facilitating drug discovery screening and structure-activity relationship (SAR) studies.

Table 2: Applications of this compound in Synthesizing Bioactive Compounds

Starting Material / Intermediate Target Compound Class / Specific Compound Role of this compound / Bromine Potential Application / Pharmacophore Feature Citations
This compound Tryptophan Derivatives Bromine as synthetic handle Building blocks for biologically active molecules chim.it, researchgate.net, doi.org, cam.ac.uk
This compound Hexahydropyrrolo[2,3-b]indoles Brominated indole precursor Core structure for alkaloids researchgate.net (related precursor)
This compound NF-κB activating compounds Intrinsic bioactivity Potential anti-inflammatory/immunomodulatory agents researchgate.net

Compound List

this compound

Lysergic acid

Pergolide

Lisuride

6-Bromo-L-tryptophan (6-bromoTrp)

6-Bromo-D-tryptophan

Hexaacetylcelenamide A

Chloropeptin

Kistamycin A

Physostigmine

Flustramines

6-Bromoindolin-3-one

Mechanistic and Theoretical Investigations

Computational Chemistry Studies on 6-Bromogramine and its Reactions

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules at an atomic level. For a substituted indole (B1671886) alkaloid such as this compound, these methods can elucidate its structure, electronic properties, and reactivity in various chemical transformations.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometries, reaction energies, and spectroscopic properties of molecules.

For this compound, DFT calculations could provide critical data:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity in electron-transfer processes. The HOMO-LUMO energy gap can also indicate the chemical stability of the molecule.

Charge Distribution: Analysis of the Mulliken or Natural Bond Orbital (NBO) charge distribution can identify the most electron-rich and electron-deficient sites, predicting the likely points of nucleophilic or electrophilic attack. For instance, the indole nitrogen and the carbon atoms of the pyrrole (B145914) ring are expected to have significant electron density.

Spectroscopic Properties: Prediction of infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the structural elucidation and characterization of the compound and its derivatives.

While specific DFT data for this compound is scarce, studies on similar halogenated indoles and gramine (B1672134) derivatives have demonstrated the utility of DFT in understanding their properties. A hypothetical DFT analysis of this compound would likely focus on the influence of the bromine atom at the C6 position and the dimethylaminomethyl group at the C3 position on the electronic structure of the indole ring.

Hypothetical DFT Calculation Parameters for this compound:

ParameterExample Level of Theory/Basis SetInformation Gained
Geometry OptimizationB3LYP/6-311+G(d,p)Bond lengths, bond angles, dihedral angles, and overall molecular structure.
Frequency CalculationB3LYP/6-311+G(d,p)Vibrational frequencies (IR spectrum), zero-point energy, and thermal corrections.
Electronic PropertiesB3LYP/6-311+G(d,p)HOMO-LUMO energies, molecular orbital plots, and electrostatic potential maps.
NMR Chemical ShiftsGIAO-B3LYP/6-311+G(d,p)Predicted 1H and 13C NMR chemical shifts for structural verification.

This table is illustrative and represents common computational methods that could be applied to this compound.

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While DFT provides static pictures of molecules, MD simulations can reveal the dynamic behavior of this compound in different environments, such as in solution.

An MD simulation of this compound could provide insights into:

Conformational Analysis: The dimethylaminomethyl side chain of gramine derivatives can adopt various conformations. MD simulations can explore the conformational landscape of this compound and identify the most populated conformers.

Solvation Effects: By simulating this compound in a solvent box (e.g., water or an organic solvent), one can study the interactions between the solute and solvent molecules, such as hydrogen bonding, and understand how the solvent influences the molecule's structure and reactivity.

Interactions with Biomolecules: Given that many indole alkaloids exhibit biological activity, MD simulations could be employed to study the binding of this compound to a biological target, such as a protein or DNA, providing insights into its mechanism of action at a molecular level.

Reaction Mechanism Elucidation

Understanding the detailed step-by-step process of a chemical reaction is fundamental to controlling its outcome. For reactions involving this compound, computational chemistry can be a powerful tool for elucidating these mechanisms.

This compound can participate in various chemical transformations, primarily involving the displacement of the dimethylamino group, which is a good leaving group upon quaternization, and electrophilic substitution on the indole ring.

A key transformation of gramine and its derivatives is the substitution of the dimethylaminomethyl group by a nucleophile. This reaction is believed to proceed through the formation of a reactive intermediate. Computational studies on the parent gramine molecule suggest the formation of an indole-3-methylene iminium cation or a related species. For this compound, the reaction pathway would be similar, with the bromine atom at the C6 position influencing the stability of the intermediates and transition states.

Plausible Reaction Pathway for Nucleophilic Substitution at C3:

Activation: The dimethylamino group is typically activated, for example, by protonation or alkylation, to form a better leaving group.

Formation of Intermediate: The leaving group departs to form a stabilized carbocationic intermediate, likely a 3-methyleneindoleninium ion. The electron-donating nature of the indole nitrogen is crucial for the stabilization of this intermediate.

Nucleophilic Attack: A nucleophile attacks the electrophilic methylene (B1212753) carbon to form the final product.

DFT calculations can be used to map the potential energy surface of this reaction, calculating the energies of the reactants, intermediates, transition states, and products to determine the most favorable pathway.

A transition state is the highest energy point along the reaction coordinate and represents the "point of no return" in a chemical reaction. Identifying the structure and energy of the transition state is crucial for understanding the kinetics of a reaction.

For a reaction involving this compound, such as the nucleophilic substitution at the C3 position, computational methods can be used to locate the transition state structure. A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

Information from Transition State Analysis:

ParameterSignificance
Activation Energy (ΔG‡) The energy difference between the reactants and the transition state, which determines the reaction rate.
Transition State Geometry Provides a snapshot of the bond-breaking and bond-forming processes occurring at the peak of the energy barrier.
Vibrational Frequencies The single imaginary frequency confirms the structure as a true transition state and describes the atomic motions involved in crossing the energy barrier.

By performing a transition state analysis for the reactions of this compound, chemists can gain a deeper understanding of its reactivity and potentially design more efficient synthetic routes to its derivatives.

Biosynthetic Pathways and Precursor Studies

Proposed Biosynthetic Routes to 6-Bromogramine

The proposed biosynthesis of this compound commences with the bromination of the initial precursor, L-tryptophan, followed by the established pathway to gramine (B1672134). The key steps are the enzymatic bromination of the indole (B1671886) ring at the C-6 position, followed by a unique oxidative rearrangement and subsequent methylation steps.

The formation of this compound is hypothesized to involve a sequence of three key enzymatic reactions:

Regioselective Bromination of L-Tryptophan: The initial step is the bromination of L-tryptophan at the 6-position of the indole ring to form 6-bromo-L-tryptophan. This reaction is catalyzed by a flavin-dependent tryptophan 6-halogenase. Several such enzymes have been identified, including Thal from Streptomyces albogriseolus and SatH from Streptomyces albus, which are known to regioselectively halogenate tryptophan at the C-6 position. nih.govresearchgate.net The regioselectivity of these enzymes is determined by the specific orientation of the substrate within the active site, positioning the C-6 carbon in proximity to the catalytic lysine (B10760008) residue. nih.govresearchgate.net

Oxidative Rearrangement to 6-Bromo-3-aminomethylindole: The recently elucidated biosynthesis of gramine revealed that the conversion of tryptophan to 3-aminomethylindole (AMI) is catalyzed by a cytochrome P450 monooxygenase, termed AMI synthase (AMIS). mpg.de This enzyme performs an unusual cryptic oxidative rearrangement, where the side chain of tryptophan is shortened with the loss of the carboxyl and α-carbon atoms, while the amino group is retained. mpg.denih.gov It is proposed that 6-bromo-L-tryptophan serves as a substrate for an analogous enzymatic transformation, yielding 6-bromo-3-aminomethylindole.

Stepwise N-Methylation: The final steps in the biosynthesis involve the twofold methylation of the primary amine of 6-bromo-3-aminomethylindole. This is catalyzed by an N-methyltransferase (NMT), which transfers methyl groups from S-adenosyl-L-methionine (SAM) to the nitrogen atom, first forming N-methyl-6-bromo-3-aminomethylindole and subsequently this compound. mpg.denih.gov

Table 1: Proposed Enzymatic Steps in the Biosynthesis of this compound
StepSubstrateEnzyme ClassProduct
1L-TryptophanTryptophan 6-halogenase6-Bromo-L-tryptophan
26-Bromo-L-tryptophanAMI synthase (CYP76M57 homolog)6-Bromo-3-aminomethylindole
36-Bromo-3-aminomethylindoleN-methyltransferase (NMT)N-methyl-6-bromo-3-aminomethylindole
4N-methyl-6-bromo-3-aminomethylindoleN-methyltransferase (NMT)This compound

While direct precursor incorporation studies for this compound are not available, extensive studies on gramine biosynthesis in barley provide a strong foundation for the proposed pathway. Early research utilizing radiolabeled precursors demonstrated that L-tryptophan is the primary precursor for gramine. mpg.de

More recent studies using stable isotope-labeled tryptophan have provided deeper insights into the biosynthetic rearrangement. When barley seedlings were fed tryptophan labeled with ¹³C and ¹⁵N at various positions, the resulting gramine was analyzed. These experiments confirmed that the indole ring, the β-carbon, and the amino group of tryptophan are incorporated into the gramine molecule. nih.gov Conversely, the α-carbon and the carboxyl group are lost during the transformation. nih.gov This evidence supports the direct inheritance of the amino group from tryptophan to AMI, ruling out a transamination step and pointing towards a novel intramolecular rearrangement, which has now been attributed to the action of AMI synthase. mpg.denih.gov These findings are critical for substantiating the proposed pathway for this compound, as the core rearrangement of the tryptophan skeleton is a central feature.

Table 2: Summary of Isotope Labeling Studies in Gramine Biosynthesis
Labeled PrecursorPosition of LabelIncorporation into GramineReference
¹⁵N-TryptophanAmino groupYes nih.gov
¹³C-TryptophanIndole ringYes nih.gov
¹³C-Tryptophanβ-carbonYes nih.gov
¹³C-Tryptophanα-carbonNo nih.gov

Biogenetic Relationships with Other Halogenated Indole Alkaloids

This compound belongs to the large and structurally diverse class of halogenated indole alkaloids, which are predominantly found in marine organisms. nih.govnih.gov The biosynthesis of these compounds generally originates from tryptophan, with the halogenation step occurring at various stages of the pathway, catalyzed by regioselective halogenases.

The biogenetic relationship of this compound to other 6-bromoindole (B116670) alkaloids is evident in their shared precursor, 6-bromo-L-tryptophan. For instance, the marine sponge Geodia barretti produces a variety of 6-bromoindole derivatives, including barettin, 8,9-dihydrobarettin, 6-bromoconicamin, and L-6-bromohypaphorine. nih.govresearchgate.net These compounds, like the proposed pathway for this compound, are believed to arise from 6-bromo-L-tryptophan, which then undergoes different enzymatic modifications such as peptide bond formation, reduction, and further substitutions to generate the observed structural diversity. The presence of a 6-bromoindole moiety across a range of structurally different natural products from the same or related organisms strongly suggests a common biogenetic origin involving an early-stage halogenation of tryptophan. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 6-Bromogramine?

  • Methodological Answer : The synthesis of this compound typically involves bromination of a gramine derivative under controlled conditions. Key parameters include temperature (e.g., 0–5°C for regioselectivity), solvent choice (e.g., dichloromethane or acetonitrile), and stoichiometry of brominating agents (e.g., N-bromosuccinimide). Post-synthesis, characterization should combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm bromine substitution at the 6-position and high-performance liquid chromatography (HPLC) to assess purity (>95% recommended). Mass spectrometry (MS) and X-ray crystallography can resolve structural ambiguities .
  • Data Example :

Reaction ConditionYield (%)Purity (HPLC)
NBS in DCM, 0°C7897
Br₂ in AcCN, RT6589

Q. How should researchers evaluate the reliability of existing literature on this compound’s physicochemical properties?

  • Methodological Answer : Prioritize primary sources (peer-reviewed journals) over secondary summaries. Cross-validate data such as melting points, solubility, and spectral profiles across multiple studies. For instance, discrepancies in reported melting points may arise from polymorphic forms or impurities; differential scanning calorimetry (DSC) can clarify such issues. Use databases like SciFinder or Reaxys, ensuring citations align with standardized experimental protocols .

Advanced Research Questions

Q. How can contradictory results in this compound’s bioactivity studies be resolved?

  • Methodological Answer : Contradictions in pharmacological data (e.g., varying IC₅₀ values in enzyme inhibition assays) often stem from differences in assay conditions (pH, temperature) or cell-line specificity. To address this:

Perform a meta-analysis of existing data to identify confounding variables.

Replicate experiments under standardized conditions, including positive/negative controls.

Apply statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability.
For example, if Study A reports IC₅₀ = 2.3 µM (pH 7.4) and Study B reports IC₅₀ = 5.1 µM (pH 6.8), design a pH-gradient assay to isolate pH-dependent effects .

Q. What experimental strategies can elucidate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine orthogonal approaches:

  • Molecular Docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-receptor interactions.
  • CRISPR-Cas9 Knockout Models : Validate target specificity by observing activity loss in gene-edited cell lines.
  • Metabolomics : Track downstream metabolic changes via LC-MS/MS to identify affected pathways.
    For reproducibility, pre-register hypotheses and analytical protocols .

Q. How should researchers design dose-response studies to minimize off-target effects of this compound?

  • Methodological Answer :

Pilot Studies : Establish a dynamic range using logarithmic dosing (e.g., 0.1–100 µM).

Counter-Screening : Test against related enzymes/cell lines to assess selectivity.

Toxicity Profiling : Include assays for mitochondrial membrane potential (JC-1 staining) and apoptosis (Annexin V/PI).

  • Example Workflow :
  • Primary Screen : Inhibitory activity on Target X at 10 µM.
  • Secondary Screen : Dose-response on Target X and homologous Targets Y/Z.
  • Tertiary Validation : In vivo efficacy in a zebrafish model with pharmacokinetic profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.